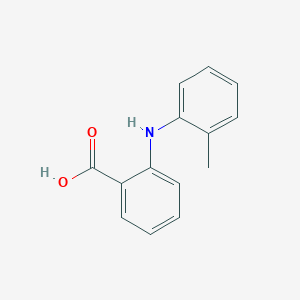

N-(2-Methylphenyl)anthranilic acid

Descripción general

Descripción

El alfa-hexaclorociclohexano es un compuesto organoclorado y uno de los isómeros del hexaclorociclohexano. Es un subproducto de la producción del insecticida lindano (gamma-hexaclorociclohexano) y normalmente todavía está contenido en el lindano de grado comercial utilizado como insecticida . A temperatura ambiente, es una sustancia sólida, blanca y pulverulenta estable . Debido a su persistencia en el medio ambiente, sus propiedades bioacumulativas y su capacidad de transporte a larga distancia, el alfa-hexaclorociclohexano ha sido clasificado como un contaminante orgánico persistente .

Métodos De Preparación

El alfa-hexaclorociclohexano se produce como subproducto durante la síntesis del lindano. La producción implica la cloración del benceno en condiciones de adición radical, lo que produce isómeros de hexaclorociclohexano después de tres pasos sucesivos de dicloración radical . La reacción se puede resumir de la siguiente manera: [ \text{C}6\text{H}_6 + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_6\text{Cl}_6 ]

Análisis De Reacciones Químicas

El alfa-hexaclorociclohexano experimenta diversas reacciones químicas, entre ellas:

Oxidación: Se puede oxidar en condiciones específicas para formar bencenos clorados.

Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de ciclohexano menos clorados.

Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir, reemplazando los átomos de cloro por otros sustituyentes.

Los reactivos comunes utilizados en estas reacciones incluyen cloro, agentes reductores como el borohidruro de sodio y varios catalizadores. Los productos principales formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anti-inflammatory Properties

N-(2-Methylphenyl)anthranilic acid is recognized for its anti-inflammatory effects. It is structurally related to other anthranilic acid derivatives, which have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. A study highlighted the synthesis of various anthranilic acid derivatives and their biological activities, confirming that compounds like this compound exhibit significant anti-inflammatory effects through COX inhibition .

1.2 Analgesic and Antipyretic Effects

The compound has also been investigated for its analgesic and antipyretic properties. In experimental models, it demonstrated efficacy comparable to established analgesics, suggesting potential as a therapeutic agent for pain management .

1.3 Antiallergic Activity

Research indicates that this compound can act as an antiallergic agent. Its mechanism involves the inhibition of histamine release from mast cells, which is crucial in allergic reactions. This property positions it as a candidate for developing new antihistamines .

Synthesis and Chemical Properties

This compound can be synthesized through various chemical reactions involving anthranilic acid derivatives. The synthesis often employs methods such as amination or acylation to introduce the methyl group at the ortho position of the phenyl ring .

Table 1: Synthesis Methods for this compound

Material Science Applications

3.1 Polymer Chemistry

this compound has been utilized in polymer chemistry for synthesizing polyamide resins. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance applications .

3.2 Chelating Agents

The compound exhibits chelating properties, allowing it to form stable complexes with metal ions. This characteristic is valuable in applications such as catalysis and environmental remediation, where metal ion removal is necessary .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study conducted on animal models demonstrated that this compound significantly reduced paw edema induced by carrageenan injection, showcasing its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Case Study 2: Synthesis of Metal Complexes

Research into the synthesis of metal complexes using this compound revealed that these complexes exhibited enhanced biological activity compared to their non-complexed counterparts, indicating potential for drug development .

Mecanismo De Acción

El alfa-hexaclorociclohexano ejerce sus efectos principalmente a través de su interacción con el sistema nervioso central. Se ha demostrado que inhibe la absorción de iones cloruro mediada por el ácido gamma-aminobutírico (GABA) en el cerebro, lo que lleva a efectos neurológicos como convulsiones {_svg_5}. Se cree que este mecanismo juega un papel principal en su acción tóxica.

Comparación Con Compuestos Similares

El alfa-hexaclorociclohexano es uno de los varios isómeros del hexaclorociclohexano. Otros compuestos similares incluyen:

Beta-hexaclorociclohexano: Actúa como un depresor del sistema nervioso central y ha sido eliminado debido a las preocupaciones ambientales y de salud.

Gamma-hexaclorociclohexano (Lindano): Ampliamente utilizado como insecticida y conocido por sus potentes propiedades insecticidas.

Delta-hexaclorociclohexano: Otro isómero con propiedades químicas y efectos toxicológicos distintos.

El alfa-hexaclorociclohexano es único debido a su disposición específica de átomos de cloro y sus propiedades químicas y toxicológicas resultantes.

Actividad Biológica

N-(2-Methylphenyl)anthranilic acid, a derivative of anthranilic acid, has garnered attention due to its diverse biological activities. This compound is part of a larger class of anthranilic acid derivatives that have been explored for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is synthesized through a copper-catalyzed amination reaction involving 2-chlorobenzoic acid and 2-methylaniline. The reaction conditions have been optimized to achieve moderate to high yields, indicating the feasibility of producing this compound for further biological testing .

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of anthranilic acid derivatives, including this compound. For instance, compounds derived from anthranilic acid have been shown to inhibit the growth of various cancer cell lines:

- Cell Lines Tested : A549 (lung carcinoma), Jurkat (T lymphocyte), and HepG-2 (liver carcinoma).

- IC50 Values : Complexes derived from anthranilic acid exhibited IC50 values ranging from 1.22 µM to 7.09 µM against these cell lines .

The mechanism of action is believed to involve DNA binding affinity, which promotes apoptosis in cancer cells .

2. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method has been employed to assess its efficacy:

- Tested Bacteria : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

- Results : The compound showed promising antibacterial activity, with specific derivatives exhibiting up to 68.54% inhibition in bacterial growth .

3. Anti-inflammatory Activity

Research indicates that this compound derivatives possess anti-inflammatory properties as well. A study utilizing the carrageenan-induced rat paw edema model found that certain derivatives significantly inhibited inflammation:

- Inhibition Rate : Some compounds achieved an inhibition percentage of approximately 68%, suggesting strong anti-inflammatory potential .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural characteristics. The presence of electron-withdrawing groups on the phenyl ring enhances its cytotoxicity and antimicrobial efficacy:

| Compound | Substituent | Anticancer IC50 (µM) | Antimicrobial Activity |

|---|---|---|---|

| This compound | -CH₃ | 1.22 (A549) | Significant against E. coli and S. aureus |

| N-(3-Nitrophenyl)anthranilic acid | -NO₂ | 0.95 (HepG-2) | Moderate activity |

| N-(4-Chlorophenyl)anthranilic acid | -Cl | 1.50 (Jurkat) | High activity |

This table illustrates the correlation between substituents on the phenyl ring and the resultant biological activities, emphasizing the importance of molecular modifications in enhancing therapeutic efficacy.

Study on Anticancer Properties

In a notable study, anthranilic acid derivatives were screened for their ability to inhibit pancreatic cancer cell growth. The top-performing compounds not only inhibited cell proliferation but also modulated key oncogenic pathways by decreasing c-Myc expression while increasing p21 levels . Such findings underscore the potential of this compound as a candidate for further development in cancer therapy.

Antimicrobial Efficacy Analysis

Another research effort focused on evaluating the antimicrobial properties of various anthranilic acid derivatives against Candida species. The study found that certain derivatives effectively disrupted fungal biofilms and exhibited significant antifungal activity, suggesting their potential application in treating fungal infections .

Propiedades

IUPAC Name |

2-(2-methylanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEMHISTVIYWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168076 | |

| Record name | Anthranilic acid, N-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16610-44-9 | |

| Record name | N-(2-Methylphenyl)anthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16610-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-(o-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016610449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-methylphenyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.